molecular formula C18H17N3O6S B6099490 N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE

Cat. No.: B6099490
M. Wt: 403.4 g/mol
InChI Key: AXLZFUYROAGALG-UHFFFAOYSA-N
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Description

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzodioxole ring, a cyano group, an ethylsulfamoyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, introduction of the cyano group, and subsequent functionalization with the ethylsulfamoyl and methoxy groups. Common reagents used in these reactions include cyanogen bromide, ethylamine, and methanol. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(ETHYLSULFAMOYL)-4-METHOXYBENZAMIDE include other benzamides with different substituents, such as:

  • N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(METHYLSULFAMOYL)-4-METHOXYBENZAMIDE
  • N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PROPYLSULFAMOYL)-4-METHOXYBENZAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethylsulfamoyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-3-20-28(23,24)17-7-11(4-5-14(17)25-2)18(22)21-13-8-16-15(26-10-27-16)6-12(13)9-19/h4-8,20H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZFUYROAGALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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